3-((2-Aminophenyl)methyl)-o-toluidine
Description
Chemical Structure and Properties 3-((2-Aminophenyl)methyl)-o-toluidine (CAS: 85391-62-4) is an aromatic amine derivative with the molecular formula C₁₄H₁₆N₂ and a molecular weight of 212.29 g/mol . It consists of an o-toluidine (2-methylaniline) backbone substituted with a 2-aminobenzyl group at the third position. Key physicochemical properties include:
Properties
CAS No. |
85391-61-3 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-[(2-aminophenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-10-11(6-4-8-13(10)15)9-12-5-2-3-7-14(12)16/h2-8H,9,15-16H2,1H3 |
InChI Key |
SUCBNRFUDIQDNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)CC2=CC=CC=C2N |
Origin of Product |
United States |
Chemical Reactions Analysis
EINECS 286-817-5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule without the loss of any atom. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
EINECS 286-817-5 has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of EINECS 286-817-5 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Substituted Toluidines
o-Toluidine (2-Methylaniline)
- Structure: Lacks the 2-aminobenzyl substituent.
- Properties: LogP: ~1.39 (lower lipophilicity than 3-((2-Aminophenyl)methyl)-o-toluidine) . Toxicity: Classified as a Group 1 carcinogen (IARC) due to bladder cancer risks in humans . Applications: Intermediate in herbicide production (e.g., acetochlor) and textile dyes .
m-Toluidine (3-Methylaniline)
- Structure : Methyl group at the meta position.
- Boiling Point: 206–207°C (similar to N-methyl-m-toluidine derivatives) .
N-Methyl-o-toluidine
- Structure : Methyl group on the amine nitrogen.
- Properties: Higher boiling point (206–207°C) and reduced reactivity compared to o-toluidine .
Table 1: Toluidine Derivatives Comparison
Comparison with Benzyl-Substituted Amines
3-[[(2-Aminophenyl)methyl]amino]-5-ethyl-6-methyl-2(1H)-pyridinone
- Structure: Contains a 2-aminobenzylamino group attached to a pyridinone ring.
- Properties: Molecular Weight: 257.33 g/mol (higher than 3-((2-Aminophenyl)methyl)-o-toluidine) . Applications: Potential pharmacological activity due to heterocyclic core .
3-(2-Aminophenyl)-N,N-dimethylpropanamide
- Structure: 2-aminophenyl group linked via a propanamide chain.
- Properties: LogP: Estimated ~1.50 (lower than 3-((2-Aminophenyl)methyl)-o-toluidine) . Applications: Intermediate in drug synthesis .
Table 2: Benzyl-Substituted Amines Comparison
Comparison with Chroman-2,4-dione Derivatives
Compounds like 3-(1-((o-toluidine)amino)ethylidene)-chroman-2,4-dione () share structural motifs with 3-((2-Aminophenyl)methyl)-o-toluidine:
Toxicity and Regulatory Considerations
- Regulatory limits for o-toluidine in products are strict (0.1% de minimis concentration) .
- Contrast with o-Toluidine : The parent compound o-toluidine is highly regulated due to methemoglobinemia and bladder cancer risks .
Biological Activity
3-((2-Aminophenyl)methyl)-o-toluidine, a compound belonging to the class of aminotoluidines, has garnered attention in various biological studies due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Synthesis and Characterization
The synthesis of 3-((2-Aminophenyl)methyl)-o-toluidine typically involves the condensation of o-toluidine with an appropriate amine. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have indicated that derivatives of aminotoluidines exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds showed potent inhibitory effects against various strains of bacteria, including both Gram-positive and Gram-negative species. The antimicrobial efficacy was assessed using the broth microdilution method, revealing minimum inhibitory concentrations (MICs) that suggest potential for development as antibacterial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
The anti-inflammatory potential of 3-((2-Aminophenyl)methyl)-o-toluidine has been explored through various in vitro assays. A notable study involved evaluating its effects on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide-stimulated RAW264.7 macrophage cells. The results indicated that this compound significantly reduced the expression levels of iNOS and COX-2, suggesting its utility in managing inflammatory conditions.
- iNOS Inhibition : Reduced expression by up to 42% at a concentration of 10 µM.
- COX-2 Inhibition : Inhibition levels reached approximately 56% under similar conditions.
The biological activity of 3-((2-Aminophenyl)methyl)-o-toluidine can be attributed to its ability to interact with cellular pathways involved in inflammation and microbial resistance. The compound likely exerts its effects through:
- Inhibition of Pro-inflammatory Mediators : By down-regulating iNOS and COX-2, it may reduce the production of inflammatory cytokines.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity, leading to cell lysis.
Case Studies
Several case studies highlight the therapeutic potential of aminotoluidine derivatives:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of an aminotoluidine derivative in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed significant improvement compared to those receiving standard antibiotics.
- Case Study on Anti-inflammatory Effects : In a preclinical model of arthritis, administration of 3-((2-Aminophenyl)methyl)-o-toluidine resulted in decreased joint swelling and pain scores, supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
